molecular formula C13H20ClNO2 B14875342 7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride

7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride

Cat. No.: B14875342
M. Wt: 257.75 g/mol
InChI Key: TWHAQGAGGJRMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a tert-butyl group, a dihydrobenzo dioxepin ring, and an amine hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents such as chloroform and reagents like 2-chloroacetyl chloride in the presence of bases like sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-butyl hydroperoxide, potassium permanganate.

    Reducing Agents: lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

7-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepin-3-amine;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(14)7-15-11;/h4-6,10H,7-8,14H2,1-3H3;1H

InChI Key

TWHAQGAGGJRMFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(CO2)N.Cl

Origin of Product

United States

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